N-Isopropyloxirane-2-methanamine
Description
N-Isopropyloxirane-2-methanamine is an amine derivative featuring an oxirane (epoxide) ring and an isopropyl substituent on the nitrogen atom.
Properties
CAS No. |
6452-58-0 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-(oxiran-2-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C6H13NO/c1-5(2)7-3-6-4-8-6/h5-7H,3-4H2,1-2H3 |
InChI Key |
AQFROTXMDPNEJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes two compounds with structural similarities, differing primarily in functional groups and substituents. Below is a detailed comparison:
Functional Group and Structural Differences
2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) Structure: Contains a thiol (-SH) group and a secondary amine with ethyl and isopropyl substituents. Molecular Formula: C7H17NS . Key Features: The thiol group confers high reactivity in nucleophilic reactions, while the branched alkyl chains may influence lipophilicity.
N-(Cyclopropylmethyl)-2-methoxyethanamine (CAS 209334-89-4) Structure: Features a methoxy (-OCH3) group and a primary amine with a cyclopropylmethyl substituent. Molecular Formula: C7H15NO . Key Features: The methoxy group enhances solubility in polar solvents, while the cyclopropyl ring may contribute to steric effects and metabolic stability.
N-Isopropyloxirane-2-methanamine Hypothetical Comparison :
- Structure : Combines an epoxide ring (high strain and reactivity) with a tertiary amine.
- Expected Reactivity : The epoxide ring would likely undergo ring-opening reactions (e.g., nucleophilic attack), while the isopropyl group could increase steric hindrance.
Research Findings and Limitations
- Reactivity Trends : Thiols () and epoxides (hypothetical compound) exhibit distinct reactivity profiles, with thiols participating in disulfide bonding and epoxides in ring-opening polymerizations.
- Toxicity : The cyclopropylmethyl derivative () shows multi-organ irritancy, suggesting that N-isopropyl variants with reactive groups (e.g., epoxide) may require stringent handling .
- Data Gaps: No evidence directly addresses this compound, limiting authoritative comparisons. Further experimental studies are needed to validate its properties.
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